Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-
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Overview
Description
1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features a cyclohexyl group and a methyl group attached to the pyrrole ring, making it a unique derivative of pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with cyclohexylamine and 2-methyl-3-oxobutanoic acid, the cyclization can be facilitated using a suitable catalyst and solvent under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like palladium or platinum may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A similar compound with a methyl group instead of a cyclohexyl group.
2-Acetyl-1-methylpyrrole: Another derivative with an acetyl group attached to the pyrrole ring.
Uniqueness: 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-, also known as 1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring structure with cyclohexyl and methyl substituents, which contributes to its unique biological properties. The presence of the ethanone functional group enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Features of Ethanone Derivatives
Compound Name | Structure | Key Functional Groups |
---|---|---|
Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- | Structure | Pyrrole, Ketone |
Similar Compound A | Structure | Pyrrole, Halogen |
Similar Compound B | Structure | Pyrrole, Amide |
Enzyme Inhibition and Receptor Binding
Research indicates that ethanone derivatives exhibit significant enzyme inhibition properties. The compound's structural similarity to biologically active molecules allows it to interact effectively with various enzymes and receptors. Notably, studies have shown that it can inhibit certain enzymes by binding to their active sites, blocking substrate access and thereby altering metabolic pathways .
Antimicrobial Properties
In vitro studies have demonstrated that ethanone derivatives possess antimicrobial activity against a range of pathogens. For instance, compounds similar to ethanone have shown minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria. One study reported MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Anticancer Activity
The potential anticancer effects of ethanone derivatives have also been investigated. Research has highlighted their ability to induce cytotoxicity in cancer cell lines. For example, compounds derived from this class have been tested for their effects on cell viability using assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, revealing varying degrees of cytotoxicity depending on the concentration used .
The mechanism of action for ethanone derivatives is not fully elucidated; however, it is hypothesized that these compounds may act as protonophores or interfere with cellular signaling pathways. For instance, they may modulate the activity of key enzymes involved in metabolic processes or alter membrane permeability in bacterial cells .
Study on Antibacterial Activity
A recent study evaluated the antibacterial properties of pyrrole derivatives including ethanone compounds. The results indicated that several derivatives exhibited significant antibacterial activity against both MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The study emphasized the importance of structural modifications in enhancing potency against these pathogens .
Evaluation of Anticancer Properties
In another investigation focused on anticancer activity, ethanone derivatives were tested on various cancer cell lines. The study revealed that certain compounds could induce apoptosis in cancer cells at concentrations that did not significantly affect normal cells, suggesting a degree of selectivity for cancerous tissues .
Properties
CAS No. |
112722-72-2 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C13H19NO/c1-10-13(11(2)15)8-9-14(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
RJSUSYROWZOESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1C2CCCCC2)C(=O)C |
Origin of Product |
United States |
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